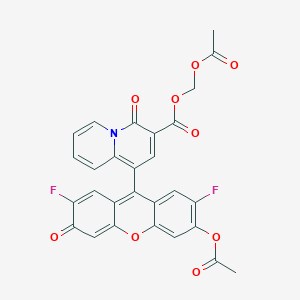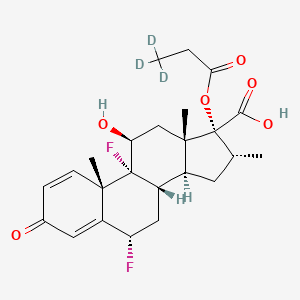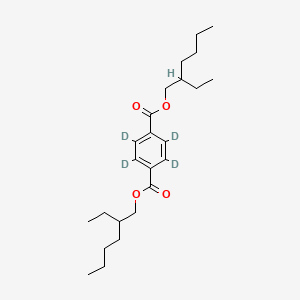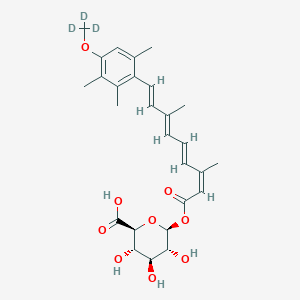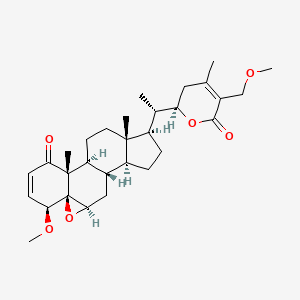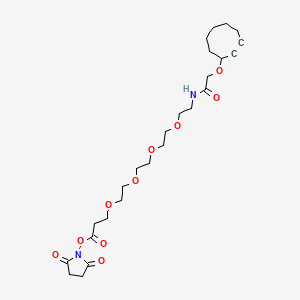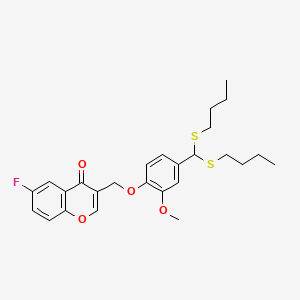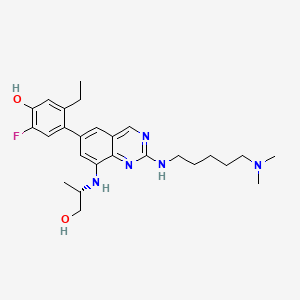
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is a chemical compound with the molecular formula C16H23NO5. It is an isotopically labeled form of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate, where some hydrogen atoms are replaced with deuterium (d10). This compound is used as an intermediate in the synthesis of various pharmaceuticals, including Ivacaftor, which is used in the treatment of cystic fibrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 typically involves the reaction of 2,4-Di-tert-butyl-5-nitrophenol with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methyl chloroformate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methyl carbonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Reduction: 2,4-Di-tert-butyl-5-aminophenyl methyl carbonate-d10.
Substitution: Various substituted phenyl methyl carbonates depending on the nucleophile used.
Scientific Research Applications
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is used in scientific research for several applications:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving carbonate esters.
Medicine: In the synthesis of pharmaceuticals such as Ivacaftor, which is used to treat cystic fibrosis.
Industry: As a precursor in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 involves its conversion to active intermediates in biochemical pathways. For example, in the synthesis of Ivacaftor, it acts as a building block that undergoes further chemical transformations to produce the active drug. The molecular targets and pathways involved depend on the specific application and the final product synthesized .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate: The non-deuterated form of the compound.
2,4-Di-tert-butyl-5-aminophenyl methyl carbonate: The reduced form of the compound.
2,4-Di-tert-butyl-5-nitrophenyl ethyl carbonate: An analog with an ethyl carbonate group instead of a methyl carbonate group.
Uniqueness
2,4-Di-tert-butyl-5-nitrophenyl methyl carbonate-d10 is unique due to its isotopic labeling with deuterium, which makes it useful in studies involving isotopic effects and in tracing the metabolic pathways of drugs. This labeling can provide insights into the pharmacokinetics and pharmacodynamics of the compounds synthesized from it .
Properties
Molecular Formula |
C16H23NO5 |
|---|---|
Molecular Weight |
319.42 g/mol |
IUPAC Name |
[4-tert-butyl-2-deuterio-6-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-3-nitrophenyl] methyl carbonate |
InChI |
InChI=1S/C16H23NO5/c1-15(2,3)10-8-11(16(4,5)6)13(22-14(18)21-7)9-12(10)17(19)20/h8-9H,1-7H3/i4D3,5D3,6D3,9D |
InChI Key |
QBDLLAFFRJOLHZ-RUYWXRBOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=CC(=C1OC(=O)OC)C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C(C)(C)C)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])OC(=O)OC)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



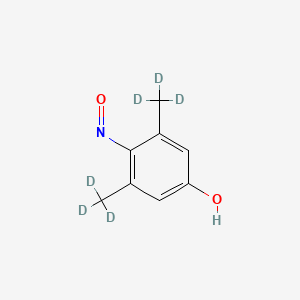
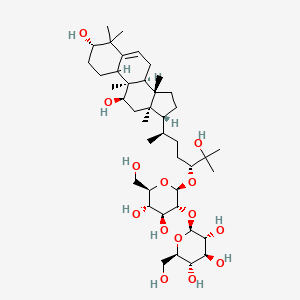
![tert-butyl N-[(5S)-5-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-6-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexyl]carbamate](/img/structure/B12426896.png)
